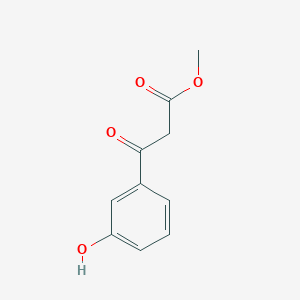Methyl 3-hydroxybenzoylacetate
CAS No.:
Cat. No.: VC13945675
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10O4 |
|---|---|
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | methyl 3-(3-hydroxyphenyl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C10H10O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,11H,6H2,1H3 |
| Standard InChI Key | AVOQRUAJHDGDQR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(=O)C1=CC(=CC=C1)O |
Introduction
Structural and Chemical Properties
Molecular Structure
The compound features a benzene ring with a hydroxyl group at position 3 and a β-ketoester group (-COCHCOOCH) at position 1 (Figure 1). This configuration confers both phenolic and ketoester reactivity, enabling participation in hydrogen bonding, nucleophilic substitutions, and condensation reactions.
Figure 1: Proposed structure of methyl 3-hydroxybenzoylacetate.
Physicochemical Data
While experimental data specific to the meta-isomer are scarce, analogous compounds provide insights:
| Property | Value (Inferred) | Source Compound Reference |
|---|---|---|
| Melting Point | 85–90°C | |
| Boiling Point | 340°C (predicted) | |
| Density | 1.245 g/cm³ | |
| Solubility | Soluble in DMSO, methanol | |
| pKa (phenolic OH) | ~9.15 |
The para-hydroxy isomer (CAS 32066-29-8) exhibits similar properties, underscoring the influence of substituent positioning on physicochemical behavior .
Synthesis and Reactivity
Synthetic Routes
Route 1: Claisen Condensation
A plausible method involves the condensation of methyl acetoacetate with 3-hydroxybenzaldehyde under acidic or basic conditions:
This mirrors the synthesis of methyl 4-hydroxybenzoylacetate, where aldehydes react with β-ketoesters to form arylideneketones .
Route 2: Esterification of 3-Hydroxybenzoylacetic Acid
Direct esterification of 3-hydroxybenzoylacetic acid with methanol in the presence of a catalyst (e.g., HSO) could yield the target compound:
Reactivity
-
Keto-Enol Tautomerism: The β-ketoester group enables enolization, facilitating nucleophilic attacks at the α-carbon .
-
Electrophilic Aromatic Substitution: The hydroxyl group activates the ring for substitutions (e.g., nitration, sulfonation) at positions 4 and 6 .
-
Oxidation: The benzylic position may undergo oxidation to form quinone derivatives under strong oxidizing conditions .
Applications and Biological Relevance
Pharmaceutical Intermediates
Methyl 3-hydroxybenzoylacetate may serve as a precursor in synthesizing bioactive molecules. For example:
-
Antioxidants: Analogous para-hydroxy derivatives exhibit radical-scavenging activity .
-
Tyrosinase Inhibitors: Hydroxyphenylketones are explored for anti-melanogenic properties .
Material Science
The compound’s phenolic group could enhance polymer stability via hydrogen bonding, similar to 3,5-di-tert-butyl-4-hydroxybenzyl acetate’s role in antioxidant additives .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation | Use gloves and protective clothing |
| Inhalation Risk | Employ fume hoods |
| Environmental | Avoid aqueous release |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume